

Encainide stock solution preparation and stability for in vitro assays

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Compound of Interest		
Compound Name:	Encainide	
Cat. No.:	B1671269	Get Quote

Application Notes and Protocols: Encainide for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class Ic antiarrhythmic agent known for its potent blockade of voltage-gated sodium channels.[1][2][3] Its primary target in cardiac tissue is the Nav1.5 channel, which is responsible for the rapid depolarization phase of the cardiac action potential.[2][4] By inhibiting the influx of sodium ions, **encainide** slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] While it was previously used clinically for the treatment of ventricular arrhythmias, it has been largely withdrawn from the market due to proarrhythmic effects.[2] Nevertheless, **encainide** remains a valuable pharmacological tool for in vitro research aimed at understanding cardiac electrophysiology and the mechanisms of sodium channel modulation.

These application notes provide detailed protocols for the preparation of **encainide** stock solutions and their use in in vitro assays, with a focus on patch-clamp electrophysiology for characterizing its effects on cardiac sodium channels.

Data Presentation





Encainide Physicochemical and Pharmacological

Properties

Properties				
Property	Value	Source		
Molecular Formula	C22H28N2O2	PubChem		
Molecular Weight	352.48 g/mol	PubChem		
Solubility in Water	0.00401 mg/mL	DrugBank Online		
Solubility in DMSO	5 mg/mL	MedChemExpress		
Pharmacological Data				
Primary Target	Voltage-gated sodium channel Nav1.5	DrugBank Online		
IC₅o on Kv channels	8.91 ± 1.75 μM	[5]		

Note: A specific IC₅₀ value for **encainide** on the Nav1.5 channel is not readily available in the reviewed literature. For context, other Class Ic antiarrhythmics like flecainide have reported IC₅₀ values for Nav1.5 in the range of 5.5 to 10.7 μ M.[6][7]

Stock Solution Stability

Storage Temperature	Solvent	Duration	Source
-20°C	DMSO	1 month	[8]
-80°C	DMSO	6 months	[8]

Experimental Protocols

Protocol 1: Preparation of Encainide Hydrochloride Stock Solution (10 mM in DMSO)

Materials:

• Encainide hydrochloride (powder)



- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
- Weigh Encainide Hydrochloride: Accurately weigh the desired amount of encainide
 hydrochloride powder. For a 10 mM stock solution, this will be approximately 3.89 mg per 1
 mL of DMSO (Molecular Weight of Encainide HCl is 388.9 g/mol).
- Dissolution:
 - Add the weighed encainide hydrochloride to a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - For short-term storage (up to 1 month), store the aliquots at -20°C.[8]
 - For long-term storage (up to 6 months), store the aliquots at -80°C.[8]



Protocol 2: In Vitro Assay - Determination of Encainide IC₅₀ on Nav1.5 Channels using Whole-Cell Patch-Clamp Electrophysiology

Cell Culture:

- Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).
- Culture the cells according to standard protocols for the specific cell line.
- Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- Encainide Working Solutions: Prepare a series of dilutions of the 10 mM encainide stock solution in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 μM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

Patch-Clamp Procedure:

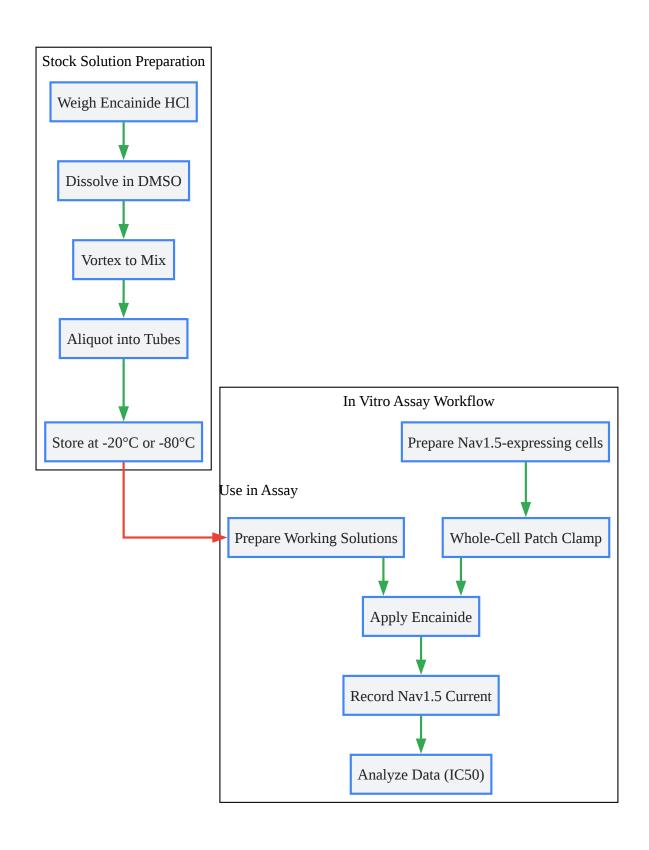
- Cell Preparation: Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Whole-Cell Configuration:
 - Approach a single, healthy-looking cell with the patch pipette.



- Apply gentle suction to form a gigaohm seal (>1 $G\Omega$).
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- · Voltage-Clamp Protocol:
 - Hold the cell at a holding potential of -120 mV.
 - Apply a depolarizing pulse to -20 mV for 20-50 ms to elicit the peak Nav1.5 current.
 - Allow for a sufficient recovery period between pulses (e.g., 5-10 seconds).
- Data Acquisition:
 - Record the baseline Nav1.5 current in the external solution alone.
 - Perfuse the cell with increasing concentrations of the **encainide** working solutions, allowing the current to stabilize at each concentration before recording.
- Data Analysis:
 - Measure the peak inward current at each encainide concentration.
 - Normalize the peak current at each concentration to the baseline current.
 - Plot the normalized current as a function of the encainide concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

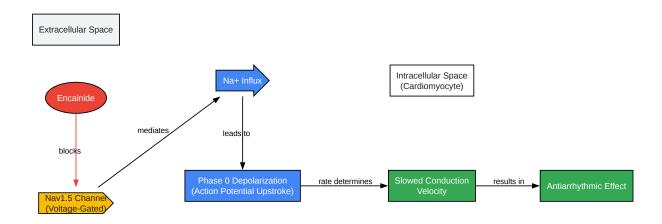




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Caption: Experimental workflow for **encainide** stock solution preparation and in vitro assay.





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Caption: **Encainide**'s mechanism of action in a cardiomyocyte.

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